molecular formula C12H14Cl2N2O3S B2678387 1-(Chloroacetyl)-4-[(2-chlorophenyl)sulfonyl]piperazine CAS No. 923756-84-7

1-(Chloroacetyl)-4-[(2-chlorophenyl)sulfonyl]piperazine

Cat. No. B2678387
CAS RN: 923756-84-7
M. Wt: 337.22
InChI Key: QSLNLCOVLFALLS-UHFFFAOYSA-N
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Description

The compound “1-[(2-Chlorophenyl)sulfonyl]piperazine” is a specialty product used in proteomics research . It has a molecular formula of C10H13ClN2O2S and a molecular weight of 260.74 .


Synthesis Analysis

Piperazine synthesis involves various methods, including the use of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions . A series of sulfonyl piperazine analogs have been prepared and evaluated, with modifications in the phenyl and N-acetyl groups .


Molecular Structure Analysis

The molecular structure of “1-[(2-Chlorophenyl)sulfonyl]piperazine” consists of a piperazine ring with a sulfonyl group attached to one nitrogen and a 2-chlorophenyl group attached to the sulfonyl group .


Chemical Reactions Analysis

Sulfonyl radicals, which are part of the structure of this compound, are usually produced from various thiols and sulfonyl derivatives in high efficiency by single-electron-transfer (SET) oxidation .


Physical And Chemical Properties Analysis

The compound “1-[(2-Chlorophenyl)sulfonyl]piperazine” has a molecular weight of 260.74 . More specific physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Development of Adenosine A2B Receptor Antagonists

A study by Borrmann et al. (2009) focused on developing adenosine A2B receptor antagonists, which have potential therapeutic applications in treating diseases such as asthma, cancer, and type 2 diabetes. The research involved the synthesis and characterization of a new series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, where 1-(Chloroacetyl)-4-[(2-chlorophenyl)sulfonyl]piperazine could potentially serve as a precursor. The study identified potent compounds with subnanomolar affinity and high selectivity for the A2B receptor, highlighting the importance of such intermediates in medicinal chemistry (Borrmann et al., 2009).

Synthesis of Melanocortin-4 Receptor Ligands

Tran et al. (2008) synthesized piperazinebenzylamine derivatives from constrained five-membered rings, exploring their binding affinities at the human melanocortin-4 receptor. This receptor is significant for its role in regulating appetite and energy homeostasis. The derivatives, potentially synthesized using intermediates like 1-(Chloroacetyl)-4-[(2-chlorophenyl)sulfonyl]piperazine, showed similar or lower potency compared to acyclic analogs, contributing to the ongoing search for obesity treatments (Tran et al., 2008).

Antimicrobial Activity of Piperazine Derivatives

Patel, Desai, and Mistry (2004) prepared novel N-substituted piperazine derivatives containing sulfonyloxy aniline moiety, showcasing the antimicrobial potential of such compounds. The synthesis pathway likely incorporates 1-(Chloroacetyl)-4-[(2-chlorophenyl)sulfonyl]piperazine as a key intermediate. These derivatives exhibit promise in combating microbial infections, underlining the importance of developing new antimicrobials in response to rising antibiotic resistance (Patel, Desai, & Mistry, 2004).

Mechanism of Action

While the specific mechanism of action for “1-(Chloroacetyl)-4-[(2-chlorophenyl)sulfonyl]piperazine” is not available, piperazine-based compounds are found in many marketed drugs in the realm of antidepressants, antipsychotics, antihistamines, antifungals, antibiotics, etc .

Future Directions

Piperazine-based compounds are gaining prominence in today’s research due to their presence in many biologically active compounds . Sulfonyl fluorides, which are part of the structure of this compound, have found significant utility as reactive probes in chemical biology and molecular pharmacology . These areas of research may provide future directions for the study and application of “1-(Chloroacetyl)-4-[(2-chlorophenyl)sulfonyl]piperazine”.

properties

IUPAC Name

2-chloro-1-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O3S/c13-9-12(17)15-5-7-16(8-6-15)20(18,19)11-4-2-1-3-10(11)14/h1-4H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLNLCOVLFALLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCl)S(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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